Topotecan

Description

An antineoplastic agent used to treat ovarian cancer. It works by inhibiting DNA topoisomerases, type I.

This compound is a Topoisomerase Inhibitor. The mechanism of action of this compound is as a Topoisomerase Inhibitor.

This compound is a semisynthetic derivative of camptothecin, a cytotoxic, quinoline-based alkaloid extracted from the Asian tree Camptotheca acuminata. This compound inhibits topoisomerase I activity by stabilizing the topoisomerase I-DNA covalent complexes during S phase of cell cycle, thereby inhibiting religation of topoisomerase I-mediated single-strand DNA breaks and producing potentially lethal double-strand DNA breaks when encountered by the DNA replication machinery.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1996 and has 7 approved and 75 investigational indications. This drug has a black box warning from the FDA.

An antineoplastic agent used to treat ovarian cancer. It works by inhibiting DNA TOPOISOMERASES, TYPE I.

See also: Irinotecan (related); this compound Hydrochloride (has salt form); this compound Hydrochloride (1:1.25) (active moiety of).

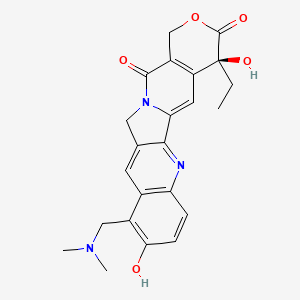

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20/h5-8,27,30H,4,9-11H2,1-3H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFGDBYHRUNTLO-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042685 | |

| Record name | Topotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Topotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.61e-01 g/L | |

| Record name | Topotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Topotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

123948-87-8, 119413-54-6 | |

| Record name | Topotecan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123948-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Topotecan [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123948878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | topotecan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=641007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Topotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethyl-4,9-dihydroxy-10-[(dimethylamino)methyl]-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione; | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOPOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M7YKX2N15 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Topotecan | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8213 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Topotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

213-218 °C, 213 - 218 °C | |

| Record name | Topotecan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01030 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Topotecan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015164 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Topotecan in Ovarian Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topotecan, a semi-synthetic analog of the natural product camptothecin, is a cornerstone in the treatment of recurrent and platinum-resistant ovarian cancer.[1][2] Its clinical efficacy is rooted in a precise molecular mechanism of action that targets the fundamental cellular process of DNA replication and repair. This technical guide provides an in-depth exploration of the core mechanism of this compound in ovarian cancer, detailing its interaction with its primary target, the subsequent cellular consequences, and associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's pharmacology.

Core Mechanism of Action: Topoisomerase I Inhibition

The primary cytotoxic effect of this compound is mediated through the inhibition of DNA topoisomerase I (Topo I), a nuclear enzyme essential for relieving torsional stress in DNA during replication, transcription, and repair.[3] Topo I achieves this by creating transient single-strand breaks in the DNA, allowing the DNA to unwind, and then resealing the break.[2]

This compound exerts its effect by binding to the covalent binary complex formed between Topo I and DNA.[2][4] This binding stabilizes the complex, preventing the religation of the single-strand break. The resulting ternary complex, consisting of this compound, Topo I, and DNA, is a key cytotoxic lesion.[5] When the advancing replication fork encounters this stabilized complex, it leads to the conversion of the single-strand break into a lethal double-strand DNA break.[4][6] These double-strand breaks are difficult for the cell to repair, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[5][7]

Modulation of Cellular Signaling Pathways

Beyond its direct interaction with the Topo I-DNA complex, this compound has been shown to modulate key cellular signaling pathways that are often dysregulated in ovarian cancer, particularly in the context of platinum resistance.

Inhibition of the PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and resistance to apoptosis. In some ovarian cancer cells, particularly those resistant to platinum-based chemotherapy, this compound has been shown to inhibit the activation of Akt. This inhibition of the Akt survival pathway can enhance the cytotoxic effects of this compound and may contribute to its efficacy in platinum-resistant disease. The downregulation of this pathway by this compound can lead to decreased cell survival and increased apoptosis.

Downregulation of VEGF Expression

Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that plays a crucial role in tumor growth and metastasis by promoting the formation of new blood vessels. Studies have indicated that this compound can inhibit the expression of VEGF in ovarian cancer cells. This anti-angiogenic effect may be mediated, in part, through the inhibition of the Akt pathway, which is known to regulate VEGF expression. By reducing VEGF levels, this compound may not only directly kill cancer cells but also inhibit the tumor's ability to develop the blood supply necessary for its growth and dissemination.

Mechanisms of Resistance

The development of resistance to this compound is a significant clinical challenge. The primary mechanism of acquired resistance involves the overexpression of ATP-binding cassette (ABC) transporters, particularly ABCG2 (also known as breast cancer resistance protein, BCRP).[8][9] These transporters function as drug efflux pumps, actively removing this compound from the cancer cell, thereby reducing its intracellular concentration and limiting its ability to interact with its target.[8]

Data Presentation

In Vitro Cytotoxicity of this compound in Ovarian Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| A2780 | Not specified | |

| Caov-3 | Not specified | |

| IGROV-1 | Not specified | |

| IGROV(T100r) | 29-fold resistant to TPT |

Note: Specific IC50 values were not consistently available in the searched literature for all cell lines. The IGROV(T100r) cell line is a this compound-resistant derivative of IGROV-1.

Clinical Efficacy of this compound in Recurrent Ovarian Cancer

| Study | Patient Population | Treatment Regimen | Overall Response Rate | Reference |

| Phase II Study | Platinum-resistant/refractory | 1.5 mg/m² daily for 5 days every 3 weeks | 13.7% | [10] |

| Phase III Study | Recurrent ovarian cancer | 1.5 mg/m² daily for 5 days every 3 weeks | ~20% | [1] |

| GOG Study | Platinum-sensitive recurrent | 1.5 mg/m² daily for 5 days every 3 weeks | 33% | [6] |

| Phase II Study | Platinum- and paclitaxel-resistant | 1.25 mg/m²/day for 5 days | 14% | [11] |

Experimental Protocols

Cell Viability Assay (MTS Assay)

Objective: To determine the cytotoxic effect of this compound on ovarian cancer cells.

Methodology:

-

Cell Seeding: Ovarian cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound. A vehicle control (e.g., DMSO) is included.

-

Incubation: Plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTS Reagent Addition: After the incubation period, a solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

-

Incubation with MTS: Plates are incubated for 1-4 hours to allow for the conversion of MTS to formazan by viable cells.

-

Absorbance Measurement: The absorbance of the formazan product is measured at 490 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against drug concentration.

DNA Fragmentation Assay

Objective: To detect apoptosis-induced DNA laddering in ovarian cancer cells following this compound treatment.

Methodology:

-

Cell Treatment: Ovarian cancer cells are treated with this compound at a concentration known to induce apoptosis for a specified time.

-

Cell Lysis: Cells are harvested and lysed using a lysis buffer containing a non-ionic detergent.

-

RNase and Proteinase K Treatment: The cell lysate is treated with RNase to degrade RNA and then with Proteinase K to digest proteins.

-

DNA Precipitation: DNA is precipitated from the lysate using ethanol.

-

DNA Resuspension: The DNA pellet is washed and resuspended in a suitable buffer.

-

Agarose Gel Electrophoresis: The DNA is loaded onto an agarose gel and subjected to electrophoresis to separate the DNA fragments by size.

-

Visualization: The DNA fragments are visualized by staining with an intercalating agent (e.g., ethidium bromide) and viewing under UV light. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.

Quantitative Real-Time PCR (qRT-PCR) for ABCG2 Expression

Objective: To quantify the mRNA expression level of the ABCG2 transporter in this compound-resistant and sensitive ovarian cancer cells.

Methodology:

-

RNA Extraction: Total RNA is extracted from both this compound-sensitive and resistant ovarian cancer cell lines.

-

cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is used as a template for quantitative real-time PCR using primers specific for the ABCG2 gene and a reference gene (e.g., GAPDH or beta-actin) for normalization.

-

Data Analysis: The relative expression of ABCG2 mRNA is calculated using the delta-delta Ct method, comparing the expression in resistant cells to that in sensitive cells.

Conclusion

This compound's mechanism of action in ovarian cancer is a well-defined process centered on the inhibition of topoisomerase I, leading to catastrophic DNA damage and apoptosis. Its ability to also modulate key survival and angiogenic pathways further underscores its therapeutic utility, particularly in the challenging landscape of platinum-resistant disease. Understanding the nuances of its mechanism, including the pathways it influences and the mechanisms by which resistance emerges, is critical for the development of novel therapeutic strategies to enhance its efficacy and overcome resistance. This guide provides a foundational understanding for researchers and drug developers working to advance the treatment of ovarian cancer.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. academic.oup.com [academic.oup.com]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. scispace.com [scispace.com]

- 8. pnas.org [pnas.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. journals.plos.org [journals.plos.org]

- 11. VEGF Expression to Support Targeted Therapy in Ovarian Surface Epithelial Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

Topotecan as a Topoisomerase I Inhibitor: A Technical Guide

Introduction

Topotecan is a semi-synthetic, water-soluble analog of the natural alkaloid camptothecin, which was first isolated from the Camptotheca acuminata tree. It is a potent anti-neoplastic agent that functions as a specific inhibitor of DNA topoisomerase I, a critical enzyme involved in managing DNA topology during essential cellular processes like replication, transcription, and recombination. The U.S. Food and Drug Administration (FDA) has approved this compound for the treatment of various malignancies, including ovarian cancer, small cell lung cancer (SCLC), and, in combination with cisplatin, cervical cancer. This guide provides a comprehensive technical overview of this compound's mechanism of action, pharmacokinetics, clinical efficacy, associated signaling pathways, and key experimental protocols relevant to its study.

Core Mechanism of Action

DNA Topoisomerase I (Topo I) alleviates torsional strain in DNA by inducing transient, single-strand breaks in the DNA backbone. The enzyme forms a covalent bond with the 3'-phosphate end of the broken DNA strand, allowing the intact strand to pass through the gap, after which it re-ligates the cleaved strand. This compound exerts its cytotoxic effects by interrupting this process. It binds to the Topo I-DNA complex, stabilizing it and preventing the re-ligation of the single-strand break.

This stabilized ternary complex (this compound-Topo I-DNA) becomes a roadblock for the DNA replication machinery. During the S-phase of the cell cycle, when a replication fork collides with this complex, the transient single-strand break is converted into a permanent and more lethal double-strand break. Mammalian cells cannot efficiently repair these double-strand breaks, leading to cell cycle arrest and the initiation of apoptosis, or programmed cell death.

Data Presentation

Pharmacokinetics

This compound's pharmacokinetics are generally described by a two-compartment model and are linear within the dose range of 0.5 to 3.5 mg/m². The drug exists in two forms in equilibrium: a pharmacologically active lactone form and an inactive, open-ring hydroxy acid form, which predominates at physiological pH.

| Parameter | Value | Notes |

| Terminal Half-Life (t½) | 2 to 3 hours | Following intravenous administration. |

| Plasma Protein Binding | ~35% | Low protein binding contributes to a high volume of distribution. |

| Volume of Distribution (Vd,ss) | 72.7 ± 26.9 L/m² | Indicates high tissue uptake. |

| Total Clearance (Cltot) | 0.57 ± 0.16 L/min/m² | Primarily renal excretion. |

| Metabolism | Reversible, pH-dependent hydrolysis of the lactone ring. | Minor metabolism to an N-demethylated metabolite also occurs. |

| Excretion | ~51% excreted in urine as total this compound. | ~18% eliminated in feces. |

Table 1: Summary of this compound Pharmacokinetic Parameters.

Clinical Efficacy

This compound has demonstrated significant antitumor activity across a range of solid tumors, particularly as a second-line agent.

| Indication | Study Type | Regimen | Overall Response Rate (ORR) | Median Overall Survival (OS) |

| Recurrent Ovarian Cancer | Phase III (vs. Paclitaxel) | 1.5 mg/m²/day for 5 days, every 21 days | As effective as paclitaxel | Not specified |

| Relapsed SCLC (Sensitive) | Phase II | 1.5 mg/m²/day for 5 days, every 21 days | 37.8% | 8.6 months |

| Relapsed SCLC (Refractory) | Phase II | 1.5 mg/m²/day for 5 days, every 21 days | 6.4% | 4.7 months |

Table 2: Efficacy of Single-Agent this compound in Ovarian Cancer and SCLC.

The combination of this compound with other cytotoxic agents has been explored to enhance its therapeutic effect. A notable success is its use with cisplatin for cervical cancer.

| Indication | Study Type | Regimen | Key Outcome |

| Stage IV-B, Recurrent, or Persistent Cervical Cancer | Phase III | This compound (0.75 mg/m² on Days 1-3) + Cisplatin (50 mg/m² on Day 1), every 21 days | Demonstrated a survival advantage over cisplatin alone. |

Table 3: Efficacy of this compound in Combination Therapy for Cervical Cancer.

Signaling Pathways in this compound-Induced Cell Death

The DNA damage induced by this compound triggers a cascade of cellular signaling events that culminate in apoptosis. These pathways can be both p53-dependent and independent. In cells with wild-type p53, DNA damage leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can induce cell cycle arrest, providing time for DNA repair, or, if the damage is too severe, initiate apoptosis. This is often achieved by modulating the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

In p53-deficient cells, this compound can still induce apoptosis. This may occur through the forced proteasomal degradation of apoptosis inhibitors like XIAP and survivin, which in turn allows for the activation of caspase-3 and the cleavage of Bid, amplifying the mitochondrial apoptotic pathway. Furthermore, this compound has been shown to induce oxidative stress by inhibiting glutamine uptake through the downregulation of the transporter ASCT2, which also contributes to apoptosis.

Mechanisms of Resistance

The development of resistance to this compound is a significant clinical challenge. Several mechanisms have been identified, which can broadly be categorized as reduced drug accumulation, target alteration, or downstream effects.

| Mechanism Category | Specific Mechanism | Description |

| Reduced Drug Accumulation | Increased Efflux | Overexpression of ATP-binding cassette (ABC) transporters, particularly the Breast Cancer Resistance Protein (BCRP, encoded by the ABCG2 gene), actively pumps this compound out of the cancer cell. |

| Reduced Uptake | An impaired energy-dependent uptake mechanism has also been described as a novel cause of resistance. | |

| Target Alteration | Topoisomerase I Modification | Mutations in the Topo I enzyme can reduce its affinity for this compound. A change in the subcellular localization of Topo I or increased degradation of the enzyme via the proteasome pathway can also confer resistance. |

| Downstream Mechanisms | Enhanced DNA Repair | Overexpression of DNA repair proteins, such as XRCC1, may increase the cell's capacity to repair this compound-induced DNA damage. |

| Altered Apoptotic Pathways | Defects in apoptotic signaling pathways can make cells less susceptible to this compound-induced cell death. |

Table 4: Key Mechanisms of Resistance to this compound.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effects of this compound on a cancer cell line.

1. Materials:

-

Cancer cell line (e.g., H460, IGROV-1)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)

-

This compound hydrochloride stock solution (dissolved in DMSO)

-

96-well microtiter plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

2. Methodology:

-

Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Drug Treatment: Replace the culture medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO at ≤0.1% final concentration).

-

Incubation: Incubate the plates for a specified period (e.g., 72 hours).

-

MTT Addition: Remove the drug-containing medium and add MTT solution to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Protocol 2: In Vivo Efficacy Assessment (Subcutaneous Xenograft Model)

This protocol describes a general procedure for evaluating this compound's antitumor efficacy in an animal model.

1. Materials:

-

Human cancer cell line (e.g., SKOV-3, HT-29)

-

Immunodeficient mice (e.g., SCID or nude mice, 6-8 weeks old)

-

Sterile PBS or appropriate vehicle

-

This compound hydrochloride for injection

-

Calipers for tumor measurement

2. Methodology:

-

Cell Preparation: Culture the selected cancer cells under standard conditions. On the day of injection, harvest the cells and resuspend them in sterile PBS at a concentration of approximately 5 x 10⁷ cells/mL.

-

Tumor Implantation: Anesthetize the mice. Inject 0.1 mL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow. Monitor the mice regularly for tumor formation and overall health.

-

Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group via the desired route and schedule (e.g., intraperitoneally or orally). Administer the vehicle to the control group. Monitor the body weight of the mice regularly as an indicator of toxicity.

-

Efficacy Evaluation: Measure tumor volumes with calipers two to three times per week.

-

Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice. Excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. Analyze survival data if applicable.

Protocol 3: Quantification of this compound by HPLC

This protocol provides an overview of a method for quantifying this compound in biological samples.

1. Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., Acetonitrile:Di Methyl Formamide:Water mixture, pH adjusted)

-

This compound reference standard

-

Sample preparation reagents (e.g., for protein precipitation or liquid-liquid extraction)

2. Methodology:

-

Sample Preparation:

-

For total this compound measurement, adjust the pH of the sample to convert both lactone and carboxylate forms into a single form (lactone form predominates at pH < 4).

-

Precipitate proteins from plasma or cerebrospinal fluid (CSF) samples using an organic solvent like methanol.

-

Centrifuge to pellet the precipitate and collect the supernatant.

-

-

Chromatographic Conditions:

-

Column: C18 analytical column (e.g., 250 x 4.6mm, 5µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

-

Flow Rate: Typically 0.4-1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 260 nm or 297 nm).

-

Column Temperature: Maintained at a constant temperature (e.g., 40-50°C).

-

-

Standard Curve Generation: Prepare a series of standard solutions of this compound with known concentrations. Inject these standards into the HPLC system to generate a standard curve by plotting peak area against concentration.

-

Sample Analysis: Inject the prepared biological samples into the HPLC system.

-

Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve. The retention time for this compound is typically short, often under 5 minutes.

Topotecan's Impact on S-Phase Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanisms by which the topoisomerase I inhibitor, topotecan, induces S-phase cell cycle arrest. It provides a comprehensive overview of the molecular pathways, quantitative data from various cancer cell lines, and detailed experimental protocols for key assays used to investigate this process.

Core Mechanism of Action: Topoisomerase I Inhibition and DNA Damage

This compound is a semi-synthetic analog of camptothecin that specifically targets DNA topoisomerase I (Top1), a nuclear enzyme essential for relaxing DNA supercoiling during replication and transcription. This compound intercalates into the enzyme-DNA complex, stabilizing the "cleavable complex" where a single-strand break has been introduced by Top1. This prevents the re-ligation of the DNA strand, leading to the accumulation of these stabilized complexes.

The primary cytotoxic event occurs during the S-phase of the cell cycle when the advancing replication fork collides with the this compound-stabilized Top1-DNA covalent complex. This collision converts the transient single-strand break into a highly cytotoxic DNA double-strand break (DSB). The formation of DSBs is a critical initiating event that triggers a robust DNA damage response (DDR), ultimately leading to cell cycle arrest, and in many cases, apoptosis. While this compound is considered S-phase specific, it can also induce DNA damage outside of the S-phase, for instance, during transcription, although to a lesser extent.

Data Presentation: Quantitative Effects of this compound on Cell Cycle Distribution

The following tables summarize the quantitative effects of this compound on cell cycle arrest in various cancer cell lines.

| Cell Line | Cancer Type | This compound Concentration (µM) | Treatment Duration (hours) | % of Cells in S-Phase (Approx.) | % of Cells in G1-Phase (Approx.) | % of Cells in G2/M-Phase (Approx.) | Reference |

| MCF-7 | Breast Cancer | 1 | 1 | 32.5 | 28.6 | 38.8 | [1] |

| MCF-7 | Breast Cancer | 10 | 1 | 32.3 | 32.8 | 34.8 | [1] |

| H460 | Lung Cancer | IC80 | 4-72 | Accumulation in S and G2/M | Not specified | Accumulation in S and G2/M | [2] |

| U118 | Glioblastoma | 0.05 | Not specified | S/G2/M arrest | Not specified | S/G2/M arrest | [3] |

| U118 | Glioblastoma | 1 | Not specified | G1 arrest | G1 arrest | Not specified | [3] |

| U87 | Glioblastoma | 0.05 | Not specified | S/G2/M arrest | Not specified | S/G2/M arrest | [3] |

Table 1: Effect of this compound on Cell Cycle Phase Distribution.

| Cell Line | Cancer Type | Parameter | This compound Concentration (µM) for Half-Maximal Response (D1/2) | Reference |

| MCF-7 | Breast Cancer | Mitosis Inhibition in S-Phase Cells | 0.14 | [4] |

| MCF-7 | Breast Cancer | Mitosis Inhibition in G1-Phase Cells | 0.96 | [4] |

| MCF-7 | Breast Cancer | Mitosis Inhibition in G2-Phase Cells | 0.31 | [4] |

Table 2: Half-Maximal Response of Mitosis Inhibition to this compound in MCF-7 Cells.

Signaling Pathways in this compound-Induced S-Phase Arrest

The collision of replication forks with this compound-stabilized Top1-DNA complexes activates the DNA damage response (DDR) network. A key player in this response is the ATR (Ataxia Telangiectasia and Rad3-related) kinase, which is activated by single-stranded DNA (ssDNA) regions exposed at stalled replication forks.

Activated ATR then phosphorylates and activates its downstream effector, the checkpoint kinase 1 (Chk1). Activated Chk1 orchestrates the S-phase arrest through multiple mechanisms, including:

-

Inhibition of new origin firing: Chk1 phosphorylates and promotes the degradation of the phosphatase Cdc25A, which is required to activate the cyclin-dependent kinases (CDKs) that trigger origin firing.

-

Stabilization of stalled replication forks: Chk1 helps to prevent the collapse of stalled replication forks, providing time for DNA repair.

-

Induction of DNA repair pathways: Chk1 activation contributes to the recruitment of DNA repair factors to the sites of damage.

Another important marker of this compound-induced DNA damage is the phosphorylation of the histone variant H2AX on serine 139, forming γH2AX. γH2AX serves as a scaffold for the accumulation of DNA repair and signaling proteins at the DSBs.

The tumor suppressor protein p53 can also be activated in response to this compound-induced DNA damage, contributing to cell cycle arrest and apoptosis.

Caption: this compound-induced DNA damage and S-phase arrest signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments used to study this compound's effect on S-phase arrest are provided below.

Flow Cytometry for Cell Cycle Analysis

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Detailed Protocol:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Treatment: Treat cells with the desired concentrations of this compound and a vehicle control (e.g., DMSO) for the specified duration.

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add trypsin-EDTA to detach the cells.

-

Neutralize the trypsin with complete medium and transfer the cell suspension to a centrifuge tube.

-

Centrifuge at 300 x g for 5 minutes at 4°C.

-

-

Fixation:

-

Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice for at least 30 minutes or store at -20°C.

-

-

Staining:

-

Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

Gate on the single-cell population using forward and side scatter.

-

Use a histogram of PI fluorescence to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blotting for Phosphorylated Chk1 (p-Chk1) and γH2AX

This protocol details the detection of key DDR proteins by Western blotting.

Caption: Experimental workflow for Western blotting.

Detailed Protocol:

-

Cell Lysis:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE:

-

Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load samples onto a polyacrylamide gel and perform electrophoresis.

-

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for phosphorylated Chk1 (e.g., Ser345) or γH2AX (Ser139) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total H2AX).

DNA Fiber Analysis for Replication Fork Dynamics

This protocol describes a method to visualize and measure individual DNA replication forks.[5][6]

Caption: Experimental workflow for DNA fiber analysis.

Detailed Protocol:

-

Cell Labeling:

-

Incubate exponentially growing cells with the first thymidine analog, 5-chloro-2'-deoxyuridine (CldU; e.g., 25 µM), for a defined period (e.g., 20-30 minutes).

-

Remove the CldU-containing medium and wash the cells with warm medium.

-

Add medium containing this compound at the desired concentration and incubate for the desired time.

-

Remove the this compound-containing medium and wash the cells.

-

Incubate the cells with the second thymidine analog, 5-iodo-2'-deoxyuridine (IdU; e.g., 250 µM), for a defined period (e.g., 20-30 minutes).

-

-

Cell Lysis and DNA Spreading:

-

Harvest the cells and resuspend them in PBS.

-

Lyse the cells in a lysis buffer (e.g., 200 mM Tris-HCl pH 7.5, 50 mM EDTA, 0.5% SDS).

-

Spot the cell lysate onto a glass slide and tilt the slide to allow the DNA to spread down the slide.

-

-

DNA Fixation and Denaturation:

-

Air-dry the slides and fix the DNA in a 3:1 methanol:acetic acid solution.

-

Denature the DNA by incubating the slides in 2.5 M HCl.

-

-

Immunostaining:

-

Block the slides with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies that specifically recognize CldU (e.g., rat anti-BrdU) and IdU (e.g., mouse anti-BrdU).

-

Wash the slides with PBS.

-

Incubate with fluorescently labeled secondary antibodies (e.g., anti-rat Alexa Fluor 594 and anti-mouse Alexa Fluor 488).

-

-

Imaging and Analysis:

-

Mount the slides with an anti-fade mounting medium.

-

Visualize the DNA fibers using a fluorescence microscope.

-

Capture images and measure the lengths of the CldU (red) and IdU (green) tracks using image analysis software.

-

Replication fork stalling will be indicated by the presence of red-only tracks or a significant shortening of the green tracks.

-

Conclusion

This compound effectively induces S-phase cell cycle arrest in cancer cells by targeting topoisomerase I and generating DNA double-strand breaks during replication. This triggers a robust DNA damage response, primarily mediated by the ATR-Chk1 signaling pathway, which halts DNA synthesis to allow for repair. The experimental protocols detailed in this guide provide a framework for researchers to investigate the intricate molecular mechanisms of this compound's action and to evaluate its efficacy in various cancer models. A thorough understanding of these processes is crucial for the rational design of combination therapies and the development of novel strategies to overcome drug resistance.

References

- 1. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [en.bio-protocol.org]

- 2. Cell cycle disturbances and apoptosis induced by this compound and gemcitabine on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cell cycle effects of this compound alone and in combination with irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tracking the cell cycle origins for escape from this compound action by breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay - PMC [pmc.ncbi.nlm.nih.gov]

Core Mechanism of Action of Topotecan Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topotecan hydrochloride, a semi-synthetic, water-soluble analog of the natural product camptothecin, is a potent anti-neoplastic agent.[1][2] Its clinical efficacy is primarily attributed to its specific inhibition of DNA topoisomerase I, a critical enzyme involved in DNA replication and transcription.[1][3][4] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and the development of resistance. The information is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important chemotherapeutic agent.

Core Mechanism: Inhibition of Topoisomerase I

This compound exerts its cytotoxic effects by targeting the nuclear enzyme topoisomerase I (Topo I).[1][4] Topo I plays a crucial role in relieving torsional strain in DNA that arises during replication and transcription by inducing transient single-strand breaks.[4][5] The enzyme cleaves one strand of the DNA, allows the DNA to rotate, and then re-ligates the broken strand.[4]

This compound's mechanism of action involves the stabilization of the covalent complex formed between topoisomerase I and DNA, known as the "cleavable complex".[1][4] By binding to this complex, this compound prevents the re-ligation of the single-strand break.[4][6] This results in the accumulation of these stabilized complexes, which are the primary cytotoxic lesion.

The collision of an advancing DNA replication fork with this stabilized ternary complex (Topo I-DNA-topotecan) leads to the conversion of the single-strand break into a persistent and lethal double-strand DNA break.[7][8][9] These double-strand breaks are difficult for mammalian cells to repair efficiently and can trigger cell cycle arrest and apoptosis.[6][10]

Caption: Molecular mechanism of this compound action.

Cellular Consequences of this compound Action

The formation of this compound-induced DNA double-strand breaks triggers a cascade of cellular responses, primarily centered around cell cycle arrest and apoptosis.

Cell Cycle Arrest

This compound induces cell cycle arrest, although the specific phase of arrest can be concentration-dependent.[11] Studies have shown that this compound can cause an accumulation of cells in the S and G2/M phases of the cell cycle.[12] This arrest is a cellular attempt to repair the DNA damage before proceeding with cell division. The activation of DNA damage response pathways, involving proteins like ATM and ATR, is crucial in initiating this cell cycle checkpoint.[4] In some cell lines, this compound has been observed to induce a G1 arrest at higher concentrations.[11]

Induction of Apoptosis

If the DNA damage is too extensive to be repaired, cells undergo programmed cell death, or apoptosis.[12][13] this compound has been shown to induce apoptosis in a variety of cancer cell lines.[7][12] The apoptotic process is often mediated by the p53 tumor suppressor protein, which can be activated in response to DNA damage.[12][14] However, p53-independent pathways of apoptosis in response to this compound have also been documented.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound hydrochloride.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| H1299 | Non-small cell lung cancer | 12.67 | [7] |

| H1975 | Non-small cell lung cancer | 0.44 | [7] |

| HCC827 | Non-small cell lung cancer | 2.89 | [7] |

| U251 | Human glioma | 2.73 | [7] |

| U87 | Human glioma | 2.95 | [7] |

| GSCs-U251 | Glioma stem cells | 5.46 | [7] |

| GSCs-U87 | Glioma stem cells | 5.95 | [7] |

| MCF-7 | Breast cancer | 0.14 (half-maximal effect on mitosis from S-phase) | [15] |

| MCF-7 | Breast cancer | 0.96 (half-maximal effect on mitosis from G1-phase) | [15] |

| MCF-7 | Breast cancer | 0.31 (half-maximal effect on mitosis from G2-phase) | [15] |

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Reference |

| Terminal Half-life (intravenous) | 2 to 3 hours | [6] |

| Plasma Protein Binding | ~35% | [6] |

| Oral Bioavailability | 30 - 40% | [16] |

| Renal Excretion (as total this compound) | ~20% of oral dose | [16] |

| Fecal Excretion (as total this compound) | ~33% of oral dose | [16] |

Experimental Protocols

Topoisomerase I DNA Relaxation Inhibition Assay

This assay is a fundamental method to assess the inhibitory activity of compounds like this compound on topoisomerase I.

Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled form. The different DNA topoisomers (supercoiled and relaxed) can be separated by agarose gel electrophoresis.

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I Assay Buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 10 mM DTT, 50% glycerol)

-

This compound hydrochloride (or other test compounds) dissolved in an appropriate solvent (e.g., DMSO)

-

Nuclease-free water

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

1% Agarose gel in 1x TAE or TBE buffer

-

DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

-

On ice, prepare the reaction mixture in a microcentrifuge tube. For a 20 µL reaction:

-

2 µL of 10x Topoisomerase I Assay Buffer

-

1 µL of supercoiled plasmid DNA (e.g., 0.5 µg)

-

1 µL of this compound at various concentrations (or solvent for control)

-

Nuclease-free water to a final volume of 19 µL.[17]

-

-

Add 1 µL of human Topoisomerase I enzyme to initiate the reaction. Include a "no enzyme" control.[17]

-

Incubate the reactions at 37°C for 30 minutes.[17]

-

Stop the reaction by adding 5 µL of Stop Solution/Loading Dye.[17]

-

Load the entire reaction mixture into the wells of a 1% agarose gel.[17]

-

Perform electrophoresis until the dye front has migrated an adequate distance.[17]

-

Stain the gel with a suitable DNA stain and visualize the DNA bands under a UV transilluminator.[17]

Analysis of Results:

-

No Enzyme Control: A single, fast-migrating band of supercoiled DNA.[17]

-

Enzyme Control (no inhibitor): A slower-migrating band of relaxed DNA.[17]

-

Inhibitor-Treated Samples: Inhibition of relaxation will result in a dose-dependent increase in the intensity of the supercoiled DNA band and a decrease in the relaxed DNA band.[17]

Caption: Workflow for a topoisomerase I inhibition assay.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

Principle: This method detects DNA single- and double-strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape. The extent of DNA damage is proportional to the length and intensity of the comet tail.

General Procedure:

-

Cells are treated with this compound for the desired time and concentration.

-

Cells are harvested and embedded in low-melting-point agarose on a microscope slide.

-

The cells are lysed to remove membranes and proteins, leaving behind the nuclear DNA.

-

The slides are subjected to electrophoresis under alkaline conditions to unwind and separate the DNA fragments.

-

The DNA is stained with a fluorescent dye and visualized by fluorescence microscopy.

-

Image analysis software is used to quantify the amount of DNA in the comet tail relative to the head, providing a measure of DNA damage.

Mechanisms of Resistance to this compound

The development of resistance to this compound is a significant clinical challenge. Several mechanisms have been identified:

-

Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (Breast Cancer Resistance Protein, BCRP) and to a lesser extent ABCB1 (P-glycoprotein), can actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.[18][19][20]

-

Alterations in Topoisomerase I:

-

Reduced Expression: Decreased levels of topoisomerase I can lead to fewer available targets for this compound.

-

Mutations: Mutations in the TOP1 gene can alter the enzyme's structure, preventing this compound from effectively binding and stabilizing the cleavable complex.[21]

-

-

Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can more efficiently repair the this compound-induced DNA breaks, thereby mitigating the drug's cytotoxic effects.[10][21]

-

Alterations in Cell Cycle Checkpoints and Apoptotic Pathways: Defects in the signaling pathways that lead to cell cycle arrest and apoptosis can allow cells with DNA damage to continue to proliferate.

Caption: Key mechanisms of resistance to this compound.

Conclusion

This compound hydrochloride remains an important therapeutic agent with a well-defined mechanism of action centered on the inhibition of topoisomerase I and the subsequent induction of lethal DNA double-strand breaks. A thorough understanding of its molecular interactions, the cellular responses it elicits, and the mechanisms by which cancer cells develop resistance is critical for its optimal clinical use and for the development of novel therapeutic strategies to overcome resistance. This guide provides a foundational technical overview to aid researchers and clinicians in their efforts to advance cancer therapy.

References

- 1. This compound - A novel topoisomerase I inhibitor: pharmacology and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scialert.net [scialert.net]

- 3. Topoisomerase I inhibition with this compound: pharmacologic and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. drugs.com [drugs.com]

- 7. cancer-research-network.com [cancer-research-network.com]

- 8. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Frontiers | Elucidation of Mechanisms of this compound-Induced Cell Death in Human Breast MCF-7 Cancer Cells by Gene Expression Analysis [frontiersin.org]

- 11. Cell cycle effects of this compound alone and in combination with irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cell cycle disturbances and apoptosis induced by this compound and gemcitabine on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Tracking the cell cycle origins for escape from this compound action by breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tracking the cell cycle origins for escape from this compound action by breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacodynamics and pharmacokinetics of oral this compound in patients with advanced solid tumours and impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. New and Old Genes Associated with this compound Resistance Development in Ovarian Cancer Cell Lines | Anticancer Research [ar.iiarjournals.org]

- 19. [The mechanism of this compound resistance in ovarian cancer cell line] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Preclinical Research on Topotecan for Small Cell Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Topotecan for the treatment of small cell lung cancer (SCLC). It is designed to be a comprehensive resource, detailing the mechanism of action, summarizing key quantitative data from in vitro and in vivo studies, and providing detailed experimental protocols. The information is presented to facilitate further research and drug development efforts in this critical area of oncology.

Introduction to this compound and its Role in SCLC

Small cell lung cancer (SCLC) is an aggressive form of lung cancer characterized by rapid growth and early metastasis.[1] While initially sensitive to chemotherapy, tumors almost invariably relapse and develop resistance.[1] this compound, a semi-synthetic analog of camptothecin, is a topoisomerase I inhibitor that has been a cornerstone of second-line therapy for relapsed SCLC for many years.[2][3][4] Its mechanism of action involves the induction of DNA damage, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][4][5] Preclinical research has been instrumental in elucidating its efficacy, mechanisms of resistance, and potential for combination therapies.

Mechanism of Action: Targeting Topoisomerase I and Inducing DNA Damage

This compound exerts its cytotoxic effects by targeting topoisomerase I (TOP1), a nuclear enzyme essential for DNA replication and transcription.[2][4][5] TOP1 relieves torsional strain in DNA by creating transient single-strand breaks. This compound stabilizes the covalent complex formed between TOP1 and DNA, preventing the re-ligation of these breaks.[5] During the S-phase of the cell cycle, the collision of the replication fork with this stabilized "cleavable complex" leads to the formation of irreversible double-strand DNA breaks.[5] This accumulation of DNA damage triggers the DNA Damage Response (DDR) signaling network, ultimately leading to cell cycle arrest and apoptosis.[2][5][6]

This compound's mechanism of action targeting Topoisomerase I.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from various preclinical studies investigating the efficacy of this compound in SCLC models.

Table 1: In Vitro Cytotoxicity of this compound in SCLC Cell Lines

| Cell Line | IC50 (µM) | Reference |

| DMS-53 | 1.9 | [5] |

| NCI-H510A | ~1.1 (nM) | [5] |

| NCI-H82 | ~1.6 (nM) | [5] |

| NCI-H417 | > 10 | [7] |

| DMS153 | - | [7] |

| GLC19 | - | [7] |

Note: IC50 values can vary between studies depending on the assay conditions.

Table 2: In Vivo Efficacy of this compound in SCLC Xenograft Models

| Xenograft Model | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |

| SCLC-1 | 1-2 mg/kg/day | >84% | [1] |

| SCLC-2 | 1-2 mg/kg/day | >84% | [1] |

| SCLC-3 | 1-2 mg/kg/day | >84% | [1] |

| SCLC-4 | 1-2 mg/kg/day | >84% | [1] |

| SCLC-5 | 1-2 mg/kg/day | >84% | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of this compound for SCLC.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound in SCLC cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8]

Materials:

-

SCLC cell lines

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound hydrochloride

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SCLC cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound).

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 humidified atmosphere.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Solubilization: Add 150 µL of the solubilization solution to each well and incubate overnight in the dark to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for the MTT cytotoxicity assay.

In Vivo SCLC Xenograft Model

This protocol describes the establishment of a subcutaneous SCLC xenograft model in immunodeficient mice to evaluate the in vivo efficacy of this compound.[5]

Materials:

-

Human SCLC cell line (e.g., NCI-H69, DMS-114)

-

Female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old

-

Sterile PBS

-

Matrigel (optional)

-

This compound hydrochloride

-

Vehicle control (e.g., sterile saline)

-

Calipers

Procedure:

-

Cell Preparation: Prepare a single-cell suspension of SCLC cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 5 x 10^7 cells/mL.

-

Tumor Cell Implantation: Inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 1-2 mg/kg/day) and the vehicle control via an appropriate route (e.g., intraperitoneal or oral gavage) according to the desired schedule (e.g., daily for 5 days, repeated every 21 days).

-

Efficacy Evaluation: Continue to measure tumor volumes and body weights throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific duration), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.

Workflow for in vivo SCLC xenograft studies.

Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This protocol details the quantification of apoptosis in this compound-treated SCLC cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[2][7][9][10]

Materials:

-

SCLC cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat SCLC cells with the desired concentrations of this compound for a specified duration (e.g., 48 hours).

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use appropriate laser and filter settings for FITC and PI.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cell populations.

Combination Therapies and Future Directions

A significant area of preclinical research focuses on combination therapies to enhance the efficacy of this compound and overcome resistance. Given its mechanism of inducing DNA damage, combining this compound with inhibitors of the DNA damage response (DDR) pathway is a rational approach.

-

ATR Inhibitors: Ataxia Telangiectasia and Rad3-related (ATR) kinase is a key player in the DDR. Preclinical studies have shown that ATR inhibitors can sensitize SCLC cells to this compound by preventing the repair of this compound-induced DNA damage.[3][11][12] This combination has shown promise in platinum-refractory SCLC models.[3]

-

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are another class of DDR-targeting agents. The combination of this compound with PARP inhibitors has demonstrated synergistic effects in preclinical SCLC models, leading to increased DNA damage and apoptosis.[13][14]

Future preclinical research will likely continue to explore novel combination strategies, identify biomarkers of response and resistance to this compound, and investigate its efficacy in more advanced models such as patient-derived xenografts (PDXs) and organoids. These efforts are crucial for improving therapeutic outcomes for patients with SCLC.

References

- 1. Cell cycle disturbances and apoptosis induced by this compound and gemcitabine on human lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FK228 potentiates this compound activity against small cell lung cancer cells via induction of SLFN11 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase I Study of ATR Inhibitor M6620 in Combination With this compound in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting DNA damage repair in small cell lung cancer and the biomarker landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Chemosensitivity testing of small cell lung cancer using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound–Berzosertib Combination for Small Cell Lung Cancer - NCI [cancer.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. Phase I Study of PARP Inhibitor ABT-888 in Combination with this compound in Adults with Refractory Solid Tumors and Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phase I study of PARP inhibitor ABT-888 in combination with this compound in adults with refractory solid tumors and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]

Topotecan's Role in DNA Damage and Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Topotecan, a semisynthetic analog of camptothecin, is a potent antineoplastic agent employed in the treatment of various cancers.[1][2] Its primary mechanism of action centers on the inhibition of topoisomerase I (Top1), a critical enzyme responsible for relaxing DNA torsional strain during replication and transcription.[1] By stabilizing the Top1-DNA cleavage complex, this compound prevents the re-ligation of single-strand breaks, leading to lethal DNA double-strand breaks upon collision with the replication machinery.[1][3][4] This accumulation of catastrophic DNA damage overwhelms cellular repair mechanisms, initiating cell cycle arrest and triggering the intrinsic apoptotic pathway, which culminates in programmed cell death.[1][3] This guide provides an in-depth examination of the molecular mechanisms, quantitative effects, and key experimental protocols associated with this compound-induced DNA damage and apoptosis.

Core Mechanism of Action: From Topoisomerase I Inhibition to DNA Damage

This compound exerts its cytotoxic effects by targeting the catalytic cycle of human topoisomerase I. It does not bind to DNA or the enzyme alone but specifically intercalates into the transient Top1-DNA complex.[3][5] This action forms a stable ternary complex, effectively trapping the enzyme on the DNA after it has introduced a single-strand break.[1][3][4]

The key events are as follows:

-

Stabilization of the Cleavage Complex: this compound "poisons" Top1 by preventing the enzyme from re-ligating the DNA strand it has nicked.[1][3] This results in an accumulation of Top1 cleavage complexes (Top1cc).

-

Collision with Replication Forks: During the S-phase of the cell cycle, the progression of DNA replication forks collides with these stabilized Top1cc.[3][6]

-

Conversion to Double-Strand Breaks (DSBs): This collision converts the transient single-strand breaks into highly cytotoxic and irreversible DNA double-strand breaks (DSBs).[1][3][7] DSBs are among the most lethal forms of DNA damage.[3]

-

Activation of DNA Damage Response (DDR): The presence of DSBs activates a complex signaling network known as the DNA Damage Response (DDR). Key protein kinases such as ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) are recruited to the damage sites, initiating a cascade of phosphorylation events that orchestrate the cellular response to this damage.[3]

// Edges "this compound" -> "Top1_DNA" [label="Intercalates & Stabilizes", color="#5F6368"]; "Top1_DNA" -> "Top1cc" [color="#5F6368"]; "Top1cc" -> "DSB" [color="#EA4335", style=dashed, arrowhead=normal, label="Collision"]; "Replication_Fork" -> "DSB" [color="#EA4335"]; "DSB" -> "DDR" [label="Triggers", color="#34A853"]; }

Caption: this compound's mechanism of inducing DNA double-strand breaks.

Induction of Apoptosis: The Cellular Response to Irreparable Damage

When DNA damage is too severe to be repaired, the DDR signaling network shifts from promoting cell cycle arrest and repair to inducing apoptosis.[3] this compound primarily triggers the intrinsic (mitochondrial) pathway of apoptosis, often in a p53-dependent or independent manner, depending on the cellular context.

The Role of p53

The tumor suppressor protein p53 is a critical mediator of the response to DNA damage.

-

p53-Dependent Apoptosis: In cells with wild-type p53, the DDR pathway (via ATM/ATR) phosphorylates and activates p53.[8] Activated p53 then transcriptionally upregulates pro-apoptotic proteins from the Bcl-2 family, such as Bax and PUMA. These proteins translocate to the mitochondria, inducing Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of cytochrome c and subsequent caspase activation.[9]

-

p53-Independent Apoptosis: Interestingly, several studies show that p53-deficient cells can be more sensitive to this compound.[6][10][11] This hypersensitivity is attributed to the fact that p53 can also mediate the proteasomal degradation of Top1, effectively removing the drug's target and thus conferring a form of resistance.[6][10] In p53-deficient cells, the sustained presence of Top1cc leads to overwhelming DNA damage and apoptosis, which is amplified by the degradation of apoptosis inhibitors like XIAP and survivin.[11]

The Caspase Cascade

The activation of caspases is the execution phase of apoptosis.

-

Initiation: Cytochrome c released from the mitochondria binds to Apaf-1, forming the apoptosome, which recruits and activates initiator caspase-9.

-

Execution: Activated caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[12]

-

Cellular Dismantling: Caspase-3 is a key executioner that cleaves a multitude of cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.[12]

// Edges "DDR" -> "p53_act" [label="Activates", color="#5F6368"]; "p53_act" -> "Bax_Puma" [label="Transcriptionally\nUpregulates", color="#5F6368"]; "Bax_Puma" -> "MOMP" [label="Induces", color="#5F6368"]; "MOMP" -> "CytoC" [color="#5F6368"]; "CytoC" -> "Apoptosome" [label="Forms", color="#5F6368"]; "Apoptosome" -> "Casp9" [label="Activates", color="#5F6368"]; "Casp9" -> "Casp3" [label="Activates", color="#5F6368"]; "Casp3" -> "Apoptosis" [label="Executes", color="#5F6368"]; }

Caption: Signaling cascade from DNA damage to apoptosis execution.

Quantitative Analysis of this compound's Cytotoxic Effects

The sensitivity of cancer cells to this compound varies significantly across different cell lines and tumor types. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the drug concentration required to inhibit cell growth by 50%.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| H1299 | Non-Small Cell Lung Cancer | 12.67 | [9] |

| H1975 | Non-Small Cell Lung Cancer | 0.44 | [9] |

| HCC827 | Non-Small Cell Lung Cancer | 2.89 | [9] |

| U251 | Glioblastoma | 2.73 | [9] |

| U87 | Glioblastoma (p53 wild-type) | 2.95 | [9] |

| M21 | Melanoma | 1.4 | [13] |

| NCI-H460 | Lung Cancer | 7.29 | [13] |

| DMS-53 | Small Cell Lung Cancer | 1.9 | [14] |

| L02 | Normal Hepatocyte | ~0.1 | (Significant toxicity)[12] |

| HepG2 | Hepatocellular Carcinoma | ~0.1 | (Significant toxicity)[12] |

Data compiled from multiple sources and experimental conditions may vary.[9][12][13][14][15][16]

Key Experimental Methodologies

Assessing the pharmacodynamic effects of this compound requires specific and validated assays to quantify DNA damage and apoptosis.